(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one
Overview
Description
(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated systems.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential anti-cancer properties due to its ability to induce apoptosis in cancer cells.
- Studied for its antimicrobial activity against various bacterial and fungal strains.
Medicine:
- Explored as a potential therapeutic agent for the treatment of cancer and infectious diseases.
- Evaluated for its anti-inflammatory and antioxidant properties.
Industry:
- Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. In cancer cells, it induces apoptosis through the activation of caspase enzymes, leading to programmed cell death. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
- (E)-1-(4-dimethylaminophenyl)-3-phenylprop-2-en-1-one
- (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
- (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
Comparison:
- (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one is unique due to the presence of the dimethylamino group, which enhances its electron-donating properties and biological activity.
- Compared to its analogs, this compound exhibits higher cytotoxicity against cancer cells and stronger antimicrobial activity.
- The presence of different substituents on the phenyl rings in similar compounds can significantly alter their chemical reactivity and biological properties.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-19(2)14-13-17(20)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRJXPWLKZXGLL-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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